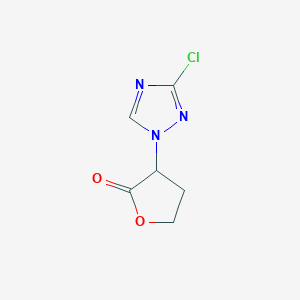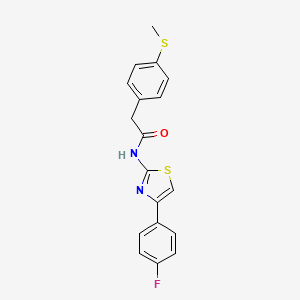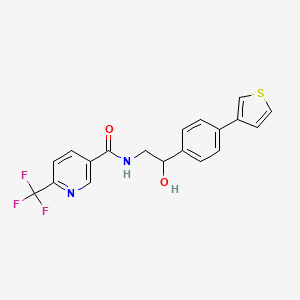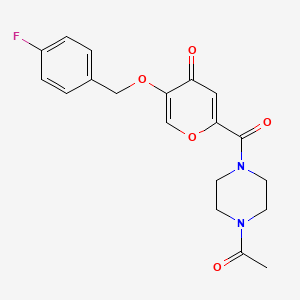
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" appears to be a derivative of dihydrofuran substituted with a chlorinated triazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related heterocyclic compounds and their synthetic utility. For instance, 3-chloro-4,5-dihydrofuran is mentioned as a versatile synthetic building block that can be functionalized at the 2-position, leading to various derivatives . This suggests that the compound may also serve as a useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves metalation with butyllithium followed by treatment with electrophilic reagents . This method could potentially be applied to the synthesis of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" by choosing appropriate electrophiles that would introduce the triazole ring. Additionally, the formation of bi(tri)cyclic compounds from reactions of chlorinated oxazinones with diazo compounds or sodium azide, as mentioned in paper , could provide a pathway to synthesize the triazole ring, which could then be attached to the dihydrofuran moiety.
Molecular Structure Analysis
The molecular structure of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" would likely feature a five-membered dihydrofuran ring fused with a triazole ring containing a chlorine atom. The presence of heteroatoms such as nitrogen in the triazole ring and oxygen in the dihydrofuran ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the chloro substituent and the heterocyclic structures. The chloro group could undergo nucleophilic substitution reactions, while the triazole and dihydrofuran rings could participate in various ring-opening or ring-closing reactions under different conditions . The electrophilic nature of the compound could also allow for further functionalization through reactions with nucleophiles.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" are not provided in the papers, we can infer that the compound would exhibit properties typical of chlorinated heterocycles. These might include moderate to high polarity due to the heteroatoms, potential for hydrogen bonding, and a certain degree of thermal stability. The presence of the chlorine atom could also impart lipophilicity, affecting the compound's solubility in organic solvents .
Applications De Recherche Scientifique
Synthesis and Structural Optimization
1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one was utilized as an inhibitor for human dihydroorotate dehydrogenase (HsDHODH) for structural optimization, leading to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors. This highlights the compound's role in the development of inhibitors for biological enzymes (Gong et al., 2017).
Spectroscopic Studies and Molecular Behavior
The compound was subject to spectroscopic studies, including GIAO NMR calculations. The results provide insights into its structural and electronic behavior, valuable for understanding its interactions at the molecular level (Yüksek et al., 2005).
Crystallographic Analysis
The compound's crystal structure was analyzed, revealing the dihedral angles and interactions within its molecular framework. This information is crucial for understanding its solid-state properties and potential applications in material science (Kang et al., 2015).
Quantum Chemical Calculations
Quantum chemical calculations were performed to understand the compound's structural, vibrational frequencies, and nuclear magnetic shielding constants. This theoretical approach aids in predicting its behavior in various conditions and potential applications in materials science (Evecen et al., 2018).
Propriétés
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYIPLWKSPFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)



![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)


![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)